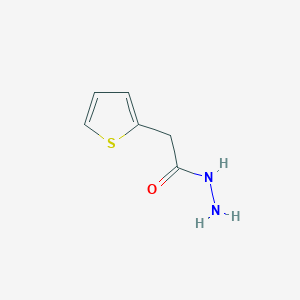

2-Thien-2-ylacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Thien-2-ylacetohydrazide and its derivatives involves several chemical reactions, highlighting the versatility of this compound as a precursor for the development of novel heterocyclic compounds. Al-Omran and El-Khair (2016) reported the synthesis of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, indicating the compound's utility in creating heterocyclic structures with potential for diverse applications (Al-Omran & El-Khair, 2016). This synthesis pathway underscores the chemical flexibility and reactivity of 2-Thien-2-ylacetohydrazide, facilitating the exploration of its chemical space for novel compound development.

Molecular Structure Analysis

Detailed molecular structure analysis using spectroscopic and X-ray crystallographic techniques has provided insights into the compound's conformation and electronic properties. Atalay et al. (2019) conducted a comprehensive molecular conformational analysis, which included spectroscopic characterization and intramolecular hydrogen bonding investigation of a closely related compound (Atalay et al., 2019). Their work highlights the importance of structural characterization in understanding the chemical behavior and reactivity of 2-Thien-2-ylacetohydrazide derivatives.

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Thien-2-ylacetohydrazide derivatives have been explored through various chemical reactions, including amide-imidic prototropic tautomerization and polyheterocyclic synthesis. Research by Al‐Zaqri et al. (2020) on thiophene-2-carbohydrazide, a compound closely related to 2-Thien-2-ylacetohydrazide, demonstrated its amide-imidic prototropic tautomerization, providing valuable insights into its chemical reactivity and properties (Al‐Zaqri et al., 2020).

Physical Properties Analysis

The physical properties of 2-Thien-2-ylacetohydrazide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The work of Elneairy et al. (2006) on polyheterocyclic synthesis involving thieno[2,3-b]pyridine-2-carbohydrazide derivatives provides insights into the physical characteristics of these compounds, which are essential for understanding their behavior in different environments (Elneairy et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-Thien-2-ylacetohydrazide, including its reactivity with various reagents and its role in synthesizing complex molecules, are of significant interest. The synthesis and characterization of novel derivatives, as discussed by Fang (2007), showcase the compound's utility in forming complexes with metal ions, which could be explored for catalytic and material science applications (Fang, 2007).

科学的研究の応用

1. Chemical Synthesis and Rearrangement Reactions 2-Thien-2-ylacetohydrazide derivatives have been utilized in various chemical synthesis and rearrangement reactions. For instance, thien-2-ylmethyl tosylacetates undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products (Craig et al., 2005). Moreover, specific 2-thien-2-ylethenyl)thiophene-based oligomers have been studied spectroscopically and computationally to understand charge movement through these molecules, especially in their neutral and oxidized states (Earles et al., 2007).

2. Material Synthesis and Characterization There has been significant work in synthesizing new materials with 2-thien-2-ylacetohydrazide derivatives and studying their properties. Novel derivatives of substituted 2-(benzothiazol-2'-ylthio)acetohydrazide have been synthesized, characterized, and expected to contribute significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016). In another study, photoluminescent properties of novel 3,4-ethylenedioxythiophene (EDOT) derivatives were investigated, revealing their potential as optical building blocks in polymer systems (Pepitone et al., 2003).

3. Catalysis and Polymerization 2-Thien-2-ylacetohydrazide derivatives have found applications in catalysis and polymerization processes. For instance, the position of the sulfur atom in the thienyl group of 6-(thienyl)-2-(imino)pyridine ligands influences the catalytic activity of tetrahedral high-spin dihalide CoII complexes in the oligomerization of ethylene to α-olefins (Bianchini et al., 2007). In the realm of polymer science, a reaction of the polycondensation product of bis(thien-2-yl)sulfide and formaldehyde with elemental sulfur yielded a polymer with promising characteristics for use as active cathode material in lithium rechargeable cells (Myachina et al., 2006).

特性

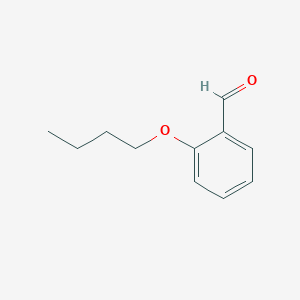

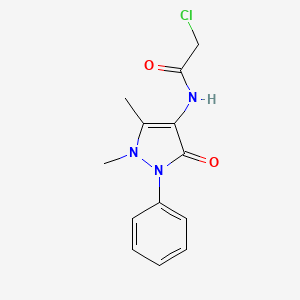

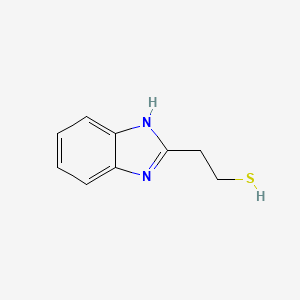

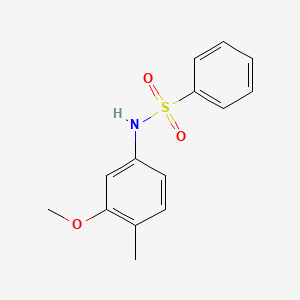

IUPAC Name |

2-thiophen-2-ylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELQUIOICURSJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291923 |

Source

|

| Record name | 2-(2-thienyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thien-2-ylacetohydrazide | |

CAS RN |

39978-18-2 |

Source

|

| Record name | 39978-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-thienyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)